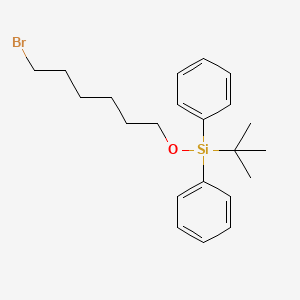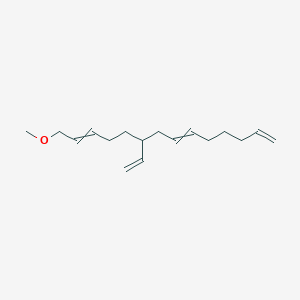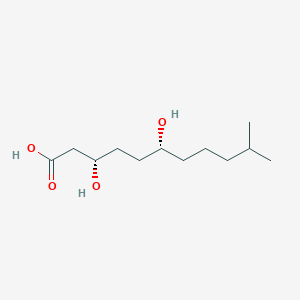
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its two hydroxyl groups and a methyl group attached to an undecanoic acid backbone, making it an interesting subject for studies in organic chemistry, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of diborane in tetrahydrofuran (THF) for the reduction of a precursor compound, followed by oxidation using potassium permanganate and cupric sulfate . The reaction conditions are carefully controlled to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, cupric sulfate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Diborane in THF is a common reducing agent.
Substitution: Halogenating agents like thionyl chloride or amine reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chiral centers play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,6R)-6-methylpiperidine-3-carboxylate: Another chiral compound with similar stereochemistry but different functional groups.
(2S,6R)-lanthionine: A thioether-containing amino acid with structural similarities.
Uniqueness
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid is unique due to its specific combination of hydroxyl groups and a methyl group on an undecanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
163132-59-0 |
|---|---|
Formule moléculaire |
C12H24O4 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid |
InChI |
InChI=1S/C12H24O4/c1-9(2)4-3-5-10(13)6-7-11(14)8-12(15)16/h9-11,13-14H,3-8H2,1-2H3,(H,15,16)/t10-,11+/m1/s1 |
Clé InChI |
YGSJKPPITBMSBE-MNOVXSKESA-N |
SMILES isomérique |
CC(C)CCC[C@H](CC[C@@H](CC(=O)O)O)O |
SMILES canonique |
CC(C)CCCC(CCC(CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



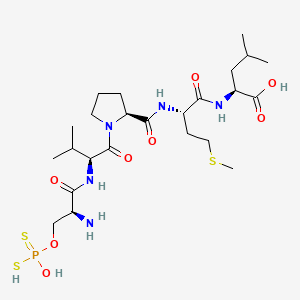
![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
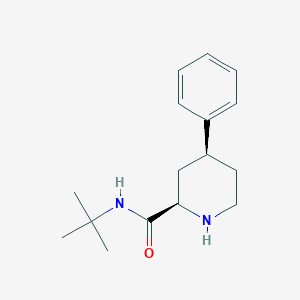
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
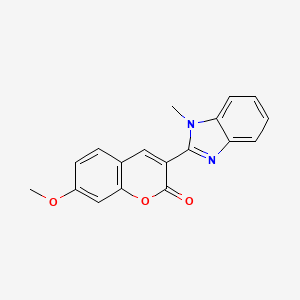
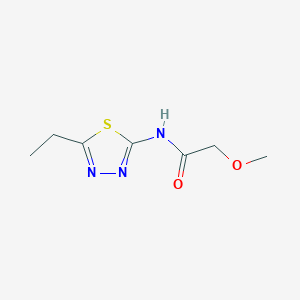
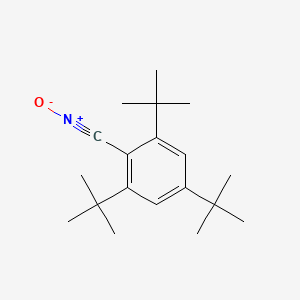
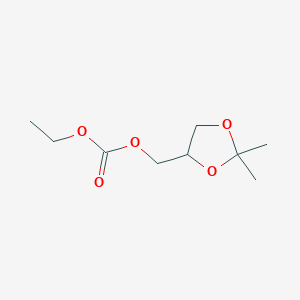
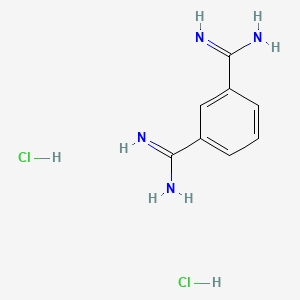
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)

